molecular formula C12H6BrCl2N3 B577694 4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine CAS No. 1334411-79-8

4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine

Cat. No.: B577694
CAS No.: 1334411-79-8
M. Wt: 343.005
InChI Key: MTTMYYSIMBNURF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine is a versatile chemical scaffold in medicinal chemistry, primarily serving as a crucial synthetic intermediate for the development of novel therapeutic agents . The imidazo[4,5-c]pyridine core is structurally analogous to purines, a feature that allows these compounds to interact with a wide array of biological targets and modulate essential cellular pathways . This structural resemblance underpins the significant research interest in this heterocyclic system for its potential in treating various diseases . Research into imidazopyridine derivatives has highlighted their broad pharmacological potential, particularly in oncology . Compounds based on this scaffold have demonstrated the ability to influence key pathways in cancerous cells, acting as inhibitors for critical enzymes such as serine/threonine-protein kinases, poly(ADP-ribose) polymerase (PARP), and JAK/STAT-3 signaling components . The bromo substituent on the fused ring system provides a reactive site for further functionalization via cross-coupling reactions, such as the Suzuki reaction, enabling efficient exploration of structure-activity relationships (SAR) to optimize potency and selectivity for specific targets . This makes the compound a valuable building block for constructing diverse libraries of molecules aimed at drug discovery and development.

Properties

IUPAC Name

4-bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrCl2N3/c13-11-10-8(4-5-16-11)17-12(18-10)9-6(14)2-1-3-7(9)15/h1-5H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTMYYSIMBNURF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C=CN=C3Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30855984
Record name 4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334411-79-8
Record name 4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Zinc Triflate-Catalyzed Cyclization

A robust method involves the condensation of 3,4-diaminopyridine with 2,6-dichlorobenzaldehyde using zinc triflate as a catalyst in methanol under reflux conditions. This one-step process facilitates the formation of the imidazo[4,5-c]pyridine skeleton through Schiff base formation and subsequent cyclization.

  • Mechanism :

    • Condensation : The aldehyde reacts with the primary amine of 3,4-diaminopyridine to form an imine intermediate.

    • Cyclization : Intramolecular nucleophilic attack by the secondary amine generates the fused imidazole ring.

  • Advantages :

    • Mild reaction conditions (reflux in methanol).

    • High regioselectivity due to the directing effect of the pyridine nitrogen.

  • Limitations :

    • Requires stoichiometric aldehyde and catalytic zinc triflate.

    • Post-cyclization bromination is necessary to introduce the 4-bromo substituent.

Bromination Strategies

Direct Bromination of Preformed Imidazo[4,5-c]Pyridine

After synthesizing the 2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine core, bromination at the 4-position is achieved using bromine (Br₂) and sodium nitrite (NaNO₂) in a controlled temperature regime (−15°C to room temperature).

  • Procedure :

    • Dissolve the intermediate in a mixture of H₂O and acetic acid.

    • Add Br₂ dropwise followed by NaNO₂.

    • Stir until complete bromination (monitored via TLC or NMR).

  • Key Observations :

    • Bromine selectively substitutes the para position relative to the pyridine nitrogen due to electron-deficient aromatic character.

    • Yields range from 60–70% after purification by flash chromatography.

Bromine Incorporation Prior to Cyclization

An alternative approach involves using 4-bromo-3,4-diaminopyridine as a starting material. However, this precursor is less commonly available, necessitating multi-step synthesis from 3-nitropyridine derivatives.

One-Pot Multi-Component Synthesis

SₙAr-Driven Heteroannulation

Inspired by methods for imidazo[4,5-b]pyridines, a one-pot synthesis employs 2-chloro-3-nitropyridine as a starting material:

  • SₙAr Reaction : Treatment with a primary amine (e.g., 2,6-dichloroaniline) displaces the chloride.

  • Reduction : Nitro group reduction to amine using Zn/HOAc.

  • Cyclization : Condensation with aldehydes in H₂O-isopropyl alcohol (IPA) forms the imidazo ring.

  • Modifications for 4-Bromo Derivative :

    • Introduce bromine via post-cyclization electrophilic substitution or use pre-brominated intermediates.

Comparative Analysis of Methods

MethodStarting MaterialsReagents/ConditionsYield*Key Challenges
Zinc Triflate3,4-Diaminopyridine, 2,6-DichlorobenzaldehydeZn(OTf)₃, MeOH, reflux~65%Requires separate bromination step
Post-Cyclization Br₂2-(2,6-Dichlorophenyl)-1H-imidazo[4,5-c]pyridineBr₂, NaNO₂, H₂O/HOAc, −15°C → RT~70%Handling hazardous Br₂
One-Pot2-Chloro-3-nitropyridine, 2,6-DichloroanilineZn/HOAc, H₂O-IPA, aldehydes~50%Multi-step optimization required

Mechanistic Insights

Bromination Selectivity

The electron-withdrawing nature of the pyridine ring directs electrophilic bromine to the 4-position. Steric effects from the 2,6-dichlorophenyl group further enhance regioselectivity.

Role of Solvents in Cyclization

Polar protic solvents (e.g., H₂O-IPA) stabilize intermediates during heteroannulation, whereas aprotic solvents yield inferior results due to poor solubility of ionic species.

Synthetic Challenges and Optimization

  • Bromine Handling : Alternatives like N-bromosuccinimide (NBS) may improve safety but require radical initiation conditions.

  • Purification : Flash chromatography or recrystallization is critical due to the compound’s low solubility in common organic solvents.

  • Scalability : One-pot methods reduce isolation steps but demand precise stoichiometric control .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The imidazo[4,5-c]pyridine core can undergo oxidation or reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways: It can influence various biochemical pathways, such as signal transduction or metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,6-dichloropyridine
  • 2-Bromo-4,6-dichlorophenol
  • 2,6-Dibromo-4-chlorophenol

Uniqueness

4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine is unique due to its imidazo[4,5-c]pyridine core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine (CAS No. 1334411-79-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a unique imidazo[4,5-c]pyridine core with a bromine atom and two chlorine atoms attached to a phenyl group. Its molecular formula is C12H6BrCl2N3\text{C}_{12}\text{H}_{6}\text{BrCl}_{2}\text{N}_{3} with a molecular weight of 343.01 g/mol. The structural formula is critical in determining its biological interactions and efficacy.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The biological activity can be attributed to the presence of halogen substituents, which often enhance the potency of heterocyclic compounds against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Pathogen Tested
This compoundTBDStaphylococcus aureus
2,6-Dichloro-4-bromopyridine12.5Escherichia coli
4-Bromo-1H-pyrazole3.12Candida albicans

Note: TBD indicates that specific values for the compound are yet to be determined.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting cancer cell proliferation in vitro.

Case Study: Breast Cancer Cell Lines

In a study evaluating the effects of imidazo[4,5-c]pyridine derivatives on breast cancer cell lines MCF-7 and MDA-MB-231, it was found that compounds with bromine and chlorine substituents exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. The combination of these compounds with doxorubicin resulted in a synergistic effect, significantly increasing cell death rates.

Table 2: Cytotoxicity Results in Breast Cancer Cell Lines

Compound NameIC50 (µM)Cell Line Tested
This compoundTBDMCF-7
4-Bromo-1H-pyrazole10MDA-MB-231
Doxorubicin5MDA-MB-231

The mechanism underlying the biological activity of this compound involves multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Induction of Apoptosis : Studies have shown that it can trigger apoptosis in cancer cells through mitochondrial pathways.
  • Disruption of Cellular Signaling : The presence of halogen atoms can affect the electronic properties of the compound, potentially disrupting signaling pathways critical for cell survival.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine, and how do they influence experimental design?

  • Answer : The compound (C₁₂H₆BrCl₂N₃; MW: 343.0 g/mol) has a melting point uncharacterized but is sensitive to moisture and light, requiring storage in cool, dry, and ventilated conditions . Its bromine and chlorine substituents enhance electrophilic reactivity, necessitating inert atmospheres (e.g., N₂) during synthesis. The imidazo[4,5-c]pyridine core mimics purine structures, enabling interactions with enzymes and receptors, which is critical for biological assays . Purity (>98%) is essential for reproducibility in dose-response studies; HPLC or LC-MS validation is recommended .

Q. What synthetic methodologies are commonly employed for constructing the imidazo[4,5-c]pyridine core in this compound?

  • Answer : Key routes include:

  • Multi-step heterocyclization : Starting from pyridine derivatives, sequential nitration, chlorination, and cyclization with bromine sources (e.g., NBS) yield the core .
  • Buchwald-Hartwig coupling : For introducing aryl groups at C2, palladium catalysts enable cross-coupling of halogenated precursors with dichlorophenyl moieties .
  • Microwave-assisted synthesis : Reduces reaction times for imidazo ring closure, improving yields by 15–20% compared to conventional heating .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution at C4) impact the compound’s binding affinity to biological targets such as tubulin or kinases?

  • Answer : Substitution at C4 significantly alters activity:

  • Bromine (Br) : Enhances hydrophobic interactions with tubulin’s colchicine-binding site, as seen in analogues with IC₅₀ values of 3–175 nM for cancer cell lines .
  • Chlorine (Cl) : Reduces metabolic stability compared to Br but increases solubility, useful for in vitro kinase assays .
  • Trifluoromethyl (CF₃) : Boosts lipophilicity (logP increase by ~1.5) and resistance to CYP450 oxidation, improving pharmacokinetic profiles .
    Table 1: Comparative IC₅₀ Values for Halogen-Substituted Analogues
SubstituentTarget (IC₅₀, nM)Cell Line
Br9.75 (Tubulin)Melanoma
Cl55.75 (Kinase X)Prostate
CF₃12.3 (Kinase Y)Leukemia
Data from

Q. What analytical techniques are critical for resolving contradictions in biological activity data between this compound and its 4-chloro analogues?

  • Answer : Contradictions often arise from impurity profiles or stereochemical variations. Recommended approaches:

  • X-ray crystallography : Resolves structural ambiguities (e.g., SHELX-refined structures confirm halogen positioning) .
  • NMR-based metabolomics : Identifies off-target effects by comparing metabolic pathways in treated vs. control cells .
  • Docking simulations (AutoDock Vina) : Predicts binding mode variances; e.g., Br’s larger van der Waals radius may sterically hinder kinase interactions vs. Cl .

Q. How does the presence of bromine at C4 influence metabolic stability compared to fluorine or chlorine-substituted derivatives?

  • Answer : Bromine’s electronegativity and size reduce oxidative metabolism in liver microsomes. Key

  • Half-life (human liver microsomes) : Br (56.3 min) > Cl (45.4 min) > F (32.1 min) .
  • CYP3A4 inhibition : Br shows weaker inhibition (Ki = 18 µM) vs. Cl (Ki = 9 µM), reducing drug-drug interaction risks .
  • Plasma protein binding : Br (92%) > Cl (85%) due to enhanced hydrophobic interactions .

Q. What strategies are recommended for optimizing reaction yields in multi-step syntheses involving sensitive halogenated intermediates?

  • Answer :

  • Low-temperature lithiation : Prevents debromination during aryl coupling (e.g., −78°C with LDA) .
  • Protecting groups : Use Boc for amine intermediates to avoid side reactions with electrophilic halogens .
  • Flow chemistry : Enhances control over exothermic steps (e.g., bromination), improving yields by 25–30% .

Q. How can computational modeling (e.g., molecular docking, DFT) predict the compound’s interaction with novel enzymatic targets implicated in inflammatory pathways?

  • Answer :

  • Molecular docking (Glide SP) : Identifies potential binding to NF-κB or Nrf2, with binding energies < −8 kcal/mol suggesting high affinity .
  • *DFT calculations (B3LYP/6-31G)**: Predict bromine’s charge distribution (−0.32 e) stabilizes hydrogen bonds with catalytic residues (e.g., Lys101 in COX-2) .
  • MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns; RMSD < 2 Å indicates robust binding .

Methodological Notes

  • Data Interpretation : Cross-validate biological activity with structural data (e.g., XRD for conformation) to avoid false positives .
  • Synthetic Pitfalls : Halogen exchange (e.g., Br → Cl under basic conditions) can occur; monitor via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.